3,6-Dibromophthalic Anhydride
Overview
Description
3,6-Dibromophthalic Anhydride is a chemical compound with the molecular formula C8H2Br2O3 . It is also known as 4,7-Dibromoisobenzofuran-1,3-dione . The compound appears as a white to almost white powder or crystal .
Synthesis Analysis
The synthesis of carboxylic anhydrides, including this compound, can be efficiently catalyzed by triphenylphosphine oxide . This method allows for the quick synthesis of a range of symmetric carboxylic anhydrides and cyclic anhydrides under mild and neutral conditions with a high yield .Molecular Structure Analysis
The molecular weight of this compound is 305.91 g/mol . The IUPAC name for this compound is 4,7-dibromo-2-benzofuran-1,3-dione . The InChI is 1S/C8H2Br2O3/c9-3-1-2-4 (10)6-5 (3)7 (11)13-8 (6)12/h1-2H .Physical and Chemical Properties Analysis
This compound has a molecular weight of 305.91 g/mol . It has a topological polar surface area of 43.4 Ų . The compound has no hydrogen bond donors but has three hydrogen bond acceptors .Scientific Research Applications
Synthesis of Heterocyclic Compounds
3,6-Dibromophthalic Anhydride is used in the synthesis of heterocyclic compounds. For instance, it is used in the production of spiro-derivatives with potential antimicrobial and antioxidant activity. A study by Youssef and Amin (2010) in "Molecules" explains how bromination of homophthalic anhydride derivatives leads to dibromo derivatives, which are precursors for several spiro-isoquinoline derivatives. These compounds demonstrated significant antioxidant activities (Youssef & Amin, 2010).
In Chemical Reactions and Synthesis
This compound plays a role in various chemical reactions. Hawkins (1975) in the "Journal of The Chemical Society-Perkin Transactions 1" studied the hydrolysis of 3,6-dimethylphthalic anhydrides, which are structurally similar to this compound. The study provides insights into the reaction behavior and equilibrium of these anhydrides (Hawkins, 1975).
Flame Retardants
Another significant application is in the field of flame retardants. A study by Thoma et al. (1986) in "Chemosphere" discusses the pyrolysis of flame retardants like tetrabromophthalic anhydride, a compound closely related to this compound. This research helps in understanding the behavior of such compounds at high temperatures and their potential applications as flame retardants (Thoma et al., 1986).
Polymer Synthesis
In polymer science, derivatives of phthalic anhydride like this compound are used. For instance, Abu-Yousef and Hay (1999) in "Synthetic Communications" synthesized novel biphenols using 3,6-bis(4-hydroxyphenyl)phthalic anhydride. This research contributes to the development of new materials and insights into the behavior of these compounds in polymer synthesis (Abu-Yousef & Hay, 1999).
Catalytic Reactions
The compound is also studied in catalytic reactions. A 2012 study by Cornaggia et al. in "Organic letters" discusses the catalytic asymmetric reaction involving enolizable homophthalic anhydrides, which are structurally related to this compound. This research explores the efficiency of novel organocatalysts in reactions involving these anhydrides (Cornaggia et al., 2012).
Safety and Hazards
Users are advised to wear suitable protective equipment and prevent the dispersion of dust when handling 3,6-Dibromophthalic Anhydride . Contact with skin, eyes, and clothing should be avoided .
Relevant Papers One relevant paper discusses the synthesis of new phthalate-based thermocleavable polymers via the Stille polymerization . The paper mentions the synthesis of 3,6-dibromo-bis(2-undecanyl) phthalate starting from commercially available phthalic anhydride .
Mechanism of Action
Target of Action
It is often used as an intermediate in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,6-Dibromophthalic Anhydride. For instance, it is sensitive to moisture and should be stored under inert gas at room temperature .
It is primarily used as an intermediate in organic synthesis
Properties
IUPAC Name |
4,7-dibromo-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2O3/c9-3-1-2-4(10)6-5(3)7(11)13-8(6)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAOHMOFJGFOSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)C(=O)OC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25834-16-6 | |
Record name | 3,6-Dibromophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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